

NCGC00138783 experimental controls and best practices

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Compound of Interest

Compound Name: NCGC00138783

Cat. No.: B12418997

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Technical Support Center: NCGC00138783

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using **NCGC00138783**, a selective small molecule inhibitor of the CD47-SIRPa interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NCGC00138783?

A1: **NCGC00138783** is a selective inhibitor that directly blocks the interaction between the transmembrane protein CD47 and Signal-Regulatory Protein Alpha (SIRPα).[1] CD47 is often overexpressed on the surface of cancer cells and serves as a "don't eat me" signal by binding to SIRPα on myeloid cells like macrophages.[2][3] This interaction triggers a signaling cascade that inhibits phagocytosis.[3] **NCGC00138783** disrupts this inhibitory signal, thereby promoting the phagocytosis of tumor cells by macrophages.[4]

Q2: What is the primary target of **NCGC00138783**?

A2: Docking studies suggest that **NCGC00138783** preferentially binds to SIRP α over CD47. It occupies key binding sites on SIRP α , preventing its interaction with CD47.

Q3: What are the recommended experimental controls when using **NCGC00138783**?

A3: For robust and reliable results, the following controls are recommended:



- Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve NCGC00138783. This accounts for any effects of the solvent on the cells.
- Positive Control: A known inhibitor of the CD47-SIRPα interaction, such as an anti-CD47 or anti-SIRPα blocking antibody (e.g., clone B6H12), can be used as a positive control to validate the assay system.
- Negative Control (for cell-based assays): An isotype control antibody for blocking antibodies, or a structurally similar but inactive compound for small molecule inhibitors, should be used to assess non-specific effects.
- Untreated Control: A group of cells that does not receive any treatment, serving as a baseline for cell health and signaling activity.

Q4: In which assays has NCGC00138783 been characterized?

A4: **NCGC00138783** and its analogs have been characterized in a variety of biochemical and cell-based assays, including:

- Biochemical Assays: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) have been used to quantify the disruption of the CD47-SIRPα protein-protein interaction in a cell-free system.
- Cell-Based Assays: Laser Scanning Cytometry (LSC) and flow cytometry have been employed to measure the inhibition of SIRPα binding to CD47 on the surface of intact cells.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of NCGC00138783.

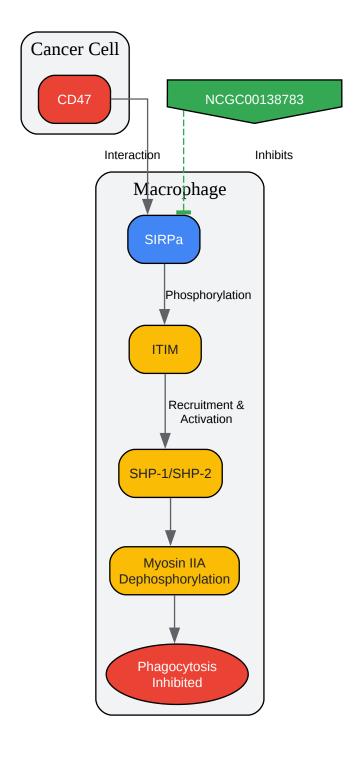


Assay Type	Parameter	Value	Notes
Biochemical Assay	IC50	~50 μM	Measures direct disruption of the CD47-SIRPα interaction.
Laser Scanning Cytometry (LSC)	IC50	~40 μM	Measures inhibition of SIRPα binding to CD47 on cells.

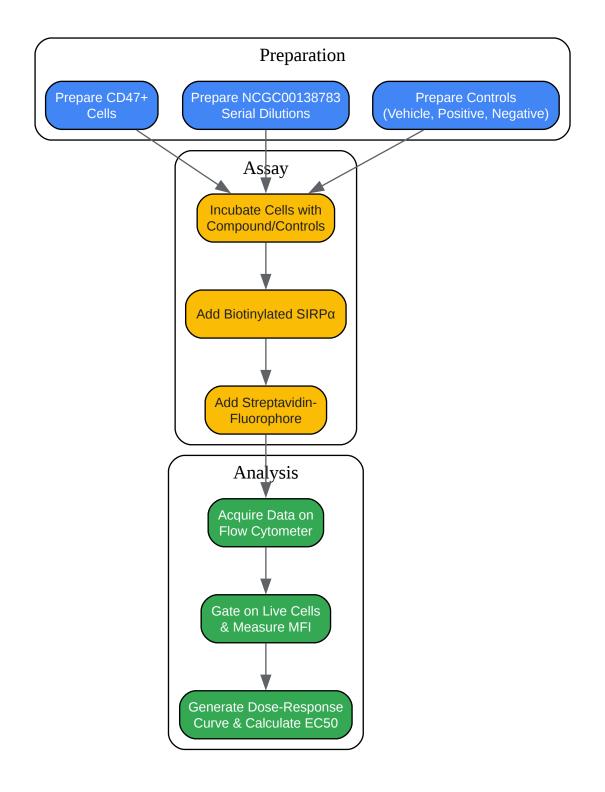
Signaling Pathway

The diagram below illustrates the CD47-SIRP α signaling pathway and the point of inhibition by **NCGC00138783**. Under normal conditions, the binding of CD47 on a cancer cell to SIRP α on a macrophage leads to the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) in the cytoplasmic domain of SIRP α . This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, including non-muscle myosin IIA, leading to the inhibition of phagocytosis. **NCGC00138783** blocks the initial CD47-SIRP α interaction, thereby preventing the downstream inhibitory signaling and enabling macrophage-mediated phagocytosis.









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